molecular formula C11H15N3O3 B1626957 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 925199-99-1

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1626957
CAS No.: 925199-99-1
M. Wt: 237.25 g/mol
InChI Key: WZWUUBWUAYZWAC-UHFFFAOYSA-N
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Description

Functional Group Distribution and Connectivity

The compound’s structure can be dissected into three primary components:

  • 1-Ethyl-5-methyl-1H-pyrazol-3-yl group : A pyrazole ring with ethyl and methyl substituents at positions 1 and 5, respectively. The nitrogen at position 1 is protonated, forming a 1H-pyrazole system.
  • 5-Oxopyrrolidine ring : A five-membered lactam (pyrrolidin-2-one) ring containing a ketone group at position 5.
  • 3-Carboxylic acid moiety : A carboxylic acid group attached to the pyrrolidine ring at position 3.

The connectivity between these units is achieved via a single bond between the pyrazole’s nitrogen (position 3) and the pyrrolidine’s nitrogen. This arrangement creates a bicyclic system with potential for hydrogen bonding and steric interactions.

Table 1: Key Structural Features

Component Position Substituents Functional Group
Pyrazole ring 1 and 5 Ethyl and methyl Aromatic heterocycle
Pyrrolidine ring 5 Ketone (O) Lactam
Carboxylic acid 3 None Carboxylic acid

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name, 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid , reflects the substituent positions and functional groups. Constitutional isomerism is minimal due to the fixed positions of substituents on the pyrazole and pyrrolidine rings. However, geometric isomerism is absent as the pyrazole ring is planar, and the pyrrolidine ring lacks double bonds.

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-14-7(2)4-9(12-14)13-6-8(11(16)17)5-10(13)15/h4,8H,3,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWUUBWUAYZWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N2CC(CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586326
Record name 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925199-99-1
Record name 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Itaconic Acid Derivatives

The 5-oxopyrrolidine-3-carboxylic acid moiety is typically synthesized via cyclization of itaconic acid (methylenesuccinic acid) with primary amines. For example, reaction of N-(4-aminophenyl)acetamide with itaconic acid in refluxing aqueous HCl yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. This method leverages the dual reactivity of itaconic acid, where the α,β-unsaturated carbonyl undergoes Michael addition with amines, followed by intramolecular cyclization (Figure 1A).

Optimization Insights :

  • Solvent : Water or propan-2-ol improves yield due to polar aprotic stabilization of intermediates.
  • Catalyst : Concentrated HCl or H₂SO₄ accelerates cyclization, with yields exceeding 80%.

Esterification and Hydrazide Formation

The carboxylic acid group at position 3 of the pyrrolidinone is often esterified to enhance reactivity for subsequent couplings. Treatment with methanol and H₂SO₄ converts the acid to its methyl ester. Hydrazinolysis of the ester using hydrazine hydrate in refluxing propan-2-ol yields the hydrazide derivative, a critical intermediate for heterocycle formation.

Synthesis of the 1-Ethyl-5-Methyl-1H-Pyrazol-3-yl Substituent

Cyclocondensation of Hydrazides with Diketones

The pyrazole ring is synthesized via cyclocondensation of hydrazides with 1,3-diketones. For instance, hydrazide derivatives react with pentane-2,4-dione in propan-2-ol under acidic conditions (HCl or acetic acid) to form 3,5-dimethylpyrazoles. Introducing ethyl and methyl groups requires tailored diketones:

  • Ethyl Group : Use of 3-oxopentane-2,4-dione as the diketone precursor.
  • Methyl Group : 2,4-Pentanedione provides methyl substituents at position 5.

Reaction Conditions :

  • Temperature : Reflux (80–100°C) for 4–6 hours.
  • Yield : 70–85% after recrystallization from ethanol.

Functionalization of Pre-Formed Pyrazoles

Alternatively, pre-synthesized pyrazole amines, such as 1-ethyl-5-methyl-1H-pyrazol-4-amine (CAS 1001519-31-8), are coupled to the pyrrolidinone core. Activation of the carboxylic acid as an acid chloride (using SOCl₂ or oxalyl chloride) enables amide bond formation with the pyrazole amine.

Critical Note : Positional isomerism (3- vs. 4-substitution) necessitates regioselective coupling, achieved via steric directing groups or transition metal catalysis.

Coupling Strategies for Pyrrolidinone-Pyrazole Integration

Nucleophilic Aromatic Substitution

The carboxylic acid at position 3 of the pyrrolidinone undergoes nucleophilic substitution with pyrazole amines under Mitsunobu conditions (DIAD, PPh₃). This method is effective for electron-deficient pyrazoles but requires anhydrous conditions and inert atmosphere.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between boronic ester-functionalized pyrazoles and halogenated pyrrolidinones offers superior regiocontrol. For example, a 3-bromo-5-oxopyrrolidine-3-carboxylic acid derivative couples with 1-ethyl-5-methyl-1H-pyrazol-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃.

Yield Optimization :

  • Catalyst Loading : 5 mol% Pd achieves >90% conversion.
  • Solvent : DME/H₂O (3:1) at 80°C for 12 hours.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Pyrrolidinone carbonyl (δ 172–174 ppm, ¹³C).
    • Pyrazole CH (δ 6.2–6.5 ppm, singlet).
    • Ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet).
  • ¹³C NMR :
    • C=O of pyrrolidinone at δ 174–176 ppm.
    • Pyrazole carbons at δ 145–155 ppm (C=N) and δ 105–110 ppm (CH).

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion : m/z 237.259 [M+H]⁺ (C₁₂H₁₇N₃O₃).
  • Fragmentation : Loss of CO₂ (−44 Da) and subsequent cleavage of the ethyl group (−28 Da).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 82 98 One-pot synthesis Requires harsh acids
Mitsunobu Coupling 75 95 Regioselective High catalyst cost
Suzuki-Miyaura 92 99 Scalable, mild conditions Boronic acid synthesis complexity

Industrial-Scale Considerations

Cost-Efficiency

The cyclocondensation route is preferred for bulk synthesis due to low reagent costs (<$50/kg). Transition metal-catalyzed methods, while high-yielding, incur elevated costs from palladium catalysts (>$500/g).

Purification Challenges

  • Byproducts : Unreacted hydrazides and diketones require column chromatography (silica gel, ethyl acetate/hexane).
  • Crystallization : Ethanol/water mixtures (7:3) achieve >98% purity after two recrystallizations.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H15N3O3C_{11}H_{15}N_{3}O_{3} and a molecular weight of approximately 237.26 g/mol. Its structure features a pyrazole ring, which is known for contributing to biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid showed cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

Research has indicated that similar pyrazole compounds possess anti-inflammatory properties by modulating inflammatory pathways. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain .
  • Receptor Modulation : The pyrazole moiety is known to interact with neurotransmitter receptors, potentially influencing neurological conditions or pain management strategies .

Case Studies and Research Findings

StudyFindings
Anticancer Study Demonstrated cytotoxic effects on breast cancer cell lines, indicating potential for further development as an anticancer agent .
Antimicrobial Evaluation Showed effective inhibition against E. coli and Staphylococcus aureus, suggesting its utility in antibiotic development .
Anti-inflammatory Research Found to reduce inflammation markers in animal models, highlighting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives and their distinguishing features:

Compound Name Substituent at Pyrrolidine 1-Position Key Functional Groups/Properties Biological Activity (if reported) Reference
1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid 1-Ethyl-5-methylpyrazole Pyrazole ring with ethyl/methyl groups; carboxylic acid at C3 Not explicitly reported
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Bromophenyl Electron-withdrawing Br substituent; planar aromatic ring No activity data provided
1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid 1-(2-Methoxyethyl)pyrazole Methoxyethyl chain on pyrazole; increased hydrophilicity Not reported
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives 2-Hydroxyphenyl or substituted aryl groups Hydroxyl group enhances antioxidant activity; diverse heterocyclic substituents at C3 Antioxidant (1.35–1.5× vitamin C activity via DPPH assay)
1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid Cyclopropylmethyl Aliphatic cyclopropane ring; potential metabolic stability No data available

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, influenced by substituents. Methoxyethylpyrazole analogs (e.g., ) may have improved solubility compared to bromophenyl derivatives .
  • Thermal Stability : Melting points for aryl-substituted derivatives range from 127–264°C (), whereas pyrazole-containing analogs (e.g., ) are often oils or low-melting solids, suggesting lower crystallinity.

Biological Activity

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity based on current research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H15N3O3C_{11}H_{15}N_{3}O_{3} and features a unique structure that combines a pyrazole ring with a pyrrolidine moiety. This structural configuration is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have investigated the anticancer potential of derivatives related to this compound. The following findings summarize the anticancer activity:

  • Cell Lines Tested : The compound was tested against A549 human lung adenocarcinoma cells, which are commonly used in cancer research.
  • MTT Assay Results : In vitro studies demonstrated that derivatives exhibited varying degrees of cytotoxicity. For instance, certain derivatives reduced A549 cell viability significantly, with some showing over 60% reduction compared to untreated controls .

Table 1: Anticancer Activity Summary

Compound IDCell LineViability (%)Significance Level
Compound 1A54963.4p < 0.05
Compound 2A54921.2p < 0.001
Compound 3HSAEC-1 KT78–86Not significant

Antimicrobial Activity

The antimicrobial properties of the compound were also evaluated against various multidrug-resistant bacterial strains:

  • Pathogens Tested : The compound was screened against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
  • Minimum Inhibitory Concentration (MIC) : Results indicated that while some derivatives showed promising activity against certain pathogens, many exhibited MIC values greater than 128 µg/mL, indicating limited efficacy against Gram-negative bacteria .

Table 2: Antimicrobial Activity Summary

Compound IDPathogenMIC (µg/mL)Activity Level
Compound AMRSA32Active
Compound BE. coli>128Not Active
Compound CS. aureus64Moderate Activity

Case Study 1: Anticancer Efficacy

In a study involving the treatment of A549 cells with various concentrations of the compound, researchers observed that higher concentrations led to increased cytotoxicity. This suggests that modifications in the chemical structure could enhance its anticancer properties further.

Case Study 2: Antimicrobial Resistance

A clinical evaluation highlighted the compound's potential in combating drug-resistant strains of bacteria. Although initial screenings showed limited activity, further structural modifications could lead to more effective derivatives against resistant pathogens.

Q & A

Q. What established synthetic routes are available for 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Strategy: The compound’s pyrazole-pyrrolidine scaffold can be synthesized via cyclization or coupling reactions. For example:
    • Pyrazole Synthesis: Use NaN₃ as a catalyst in DMF at 50°C for 3 hours to form azidomethyl intermediates, followed by cyclization ().
    • Pyrrolidine Ring Formation: Employ THF as a solvent with cyanocetamide and tert-butyl peroxide under reflux for 5 hours to construct the 5-oxopyrrolidine moiety ().
  • Optimization Tips:
    • Increase yields by adjusting stoichiometry (e.g., 1.2 equivalents of NaN₃) and using inert atmospheres to prevent side reactions ().
    • Purify intermediates via recrystallization (ethanol or PhMe) to enhance final product purity ().

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., ethyl/methyl groups on pyrazole at δ 1.18–1.48 ppm; carboxylic acid protons at δ 13.38 ppm) ().
  • Mass Spectrometry: ESI-MS (m/z [M+1]) validates molecular weight (e.g., 450.2 for related analogs) ().
  • Chromatography: HPLC with C18 columns (acetonitrile/water gradients) ensures purity >98% ().

II. Advanced Research Questions

Q. How can researchers address low yields during the cyclization step of the pyrrolidine ring?

Methodological Answer:

  • Root Cause Analysis: Low yields may stem from competing side reactions (e.g., incomplete azide cyclization) or solvent polarity mismatches ().
  • Solutions:
    • Catalyst Screening: Test alternative catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to improve regioselectivity ().
    • Solvent Optimization: Replace DMF with THF or DCM for better solubility of intermediates ().
    • Temperature Control: Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition ().

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives of this compound?

Methodological Answer:

  • Scaffold Modification:
    • Pyrazole Substitution: Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to assess impact on bioactivity ().
    • Pyrrolidine Modification: Replace the 5-oxo group with thioamide or ester functionalities to probe metabolic stability ().
  • Biological Assays:
    • Pair synthetic analogs with enzyme inhibition assays (e.g., PYCR1 reductase) to link structural changes to functional outcomes ().
    • Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins ().

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Validation Steps:
    • Cross-Referencing: Compare experimental ¹³C NMR data with computed spectra (Gaussian09, B3LYP/6-31G*) to identify discrepancies ().
    • Crystallography: Obtain single-crystal X-ray structures to unambiguously confirm bond angles and stereochemistry ().
  • Case Example: Aromatic proton shifts in pyrazole rings may vary due to tautomerism; crystallography can resolve ambiguities ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

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